molecular formula C4H8O3S B1206834 2-Hydroxyethylthioacetate CAS No. 5512-65-2

2-Hydroxyethylthioacetate

Cat. No. B1206834
CAS RN: 5512-65-2
M. Wt: 136.17 g/mol
InChI Key: XDAPYXDTPMHULG-UHFFFAOYSA-N
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Description

“2-Hydroxyethylthioacetate” is a chemical compound with the molecular formula C4H8O3S . It is also known as “2-[(2-hydroxyethyl)thio]-acetic acid” and "3-[(2-Hydroxyethyl)sulfanyl]acetic acid" . The molecular weight of this compound is 136.17 .


Molecular Structure Analysis

The molecular structure of “2-Hydroxyethylthioacetate” consists of 4 carbon atoms, 8 hydrogen atoms, 3 oxygen atoms, and 1 sulfur atom . The IUPAC Standard InChIKey for this compound is XDAPYXDTPMHULG-UHFFFAOYSA-N .

Scientific Research Applications

Antiviral Properties

  • Efficacy in COVID-19 Treatment

    Studies have indicated that hydroxychloroquine, which shares a similar chemical structure and mechanism of action with chloroquine, demonstrates efficacy in the treatment of COVID-19 by limiting the replication of SARS-CoV-2 virus in vitro (Meo, Klonoff, & Akram, 2020).

  • In Vitro Antiviral Activity Against SARS-CoV-2

    Another study emphasized that hydroxychloroquine has shown more potency than chloroquine in inhibiting SARS-CoV-2 in vitro, suggesting its potential as an effective treatment option (Yao et al., 2020).

Impact on Cancer Treatment

  • Anti-Cancer Drug Development

    Research has shown that 2-hydroxyoleic acid, a derivative of oleic acid, exhibits anti-cancer properties. Its unique mechanism involves altering membrane lipid composition in cancer cells, impacting membrane-dependent signaling pathways that promote tumor cell proliferation (Hanson, 2020).

  • Interaction with Membrane Lipids in Cancer Cells

    Studies have investigated the interactions of 2-hydroxyoleic acid (2OHOA, Minerval) with membrane lipids, revealing that it increases fluidity in lipid monolayers and modifies membrane organization, which could be a factor in its anticancer activity (Olechowska et al., 2019).

Biomedical Applications

  • Development of Biocompatible Polymers: Research into poly(2-hydroxyethyl methacrylate) (PHEMA) based polymers has shown promise for various biomedical applications. These polymers are biocompatible and degradable, making them suitable for drug delivery systems (Zhang et al., 2012).

Additional Applications

  • Solubility in Ionic Liquids: Studies have explored the solubility of CO2 in protic ionic liquids like N-methyl-2-hydroxyethylammonium formate and acetate, which could have implications in CO2 capture and natural gas sweetening (Mattedi et al., 2011).

Safety and Hazards

Safety data sheets suggest that exposure to “2-Hydroxyethylthioacetate” should be avoided. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised. Adequate ventilation should be ensured, and all sources of ignition should be removed .

properties

IUPAC Name

2-(2-hydroxyethylsulfanyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3S/c5-1-2-8-3-4(6)7/h5H,1-3H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDAPYXDTPMHULG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50203640
Record name 2-Hydroxyethylthioacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50203640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxyethylthioacetate

CAS RN

5512-65-2
Record name 2-Hydroxyethylthioacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005512652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxyethylthioacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50203640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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